Cas no 1169-20-6 ((3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one)

(3β,5α)-3-(アセチルオキシ)-プレグン-16-エン-20-オンは、ステロイド骨格を有する有機化合物であり、特にプレグナン構造に特徴的な16位の二重結合と20位のケトン基を備えています。3位のアセチルオキシ基は分子の極性を調整し、生体利用性や反応性に影響を与えます。この化合物は中間体としての応用可能性が高く、医薬品合成やステロイド系化合物の研究において重要な役割を果たします。結晶性や安定性に優れ、精密有機合成における取り扱いの容易さも特長です。

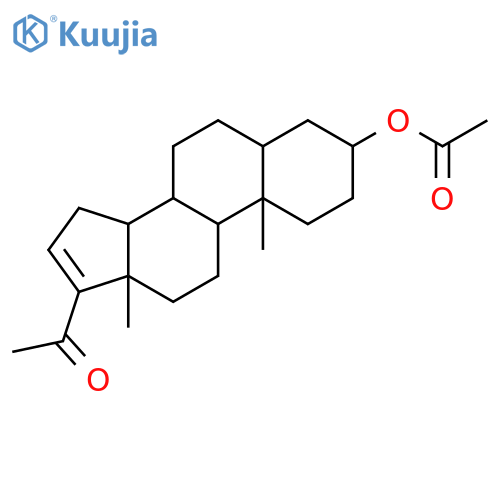

1169-20-6 structure

商品名:(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 化学的及び物理的性質

名前と識別子

-

- 3-Acetyloxypregn-16-en-20-one

- (3b,5b)-3-(Acetyloxy)pregn-16-en-20-one

- (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

- 3BETA-ACETOXY-5ALPHA-PREGN-16-EN-20-ONE

- 3-hydroxy-16-pregnene-20-one-3-acetate

- Pregn-16-en-20-one, 3-(acetyloxy)-, (3beta,5alpha)-

- YFMSIVMSEGIVCP-HTVUKHQJSA-N

- AKOS005622488

- (3beta,5alpha)-3-(Acetyloxy)-pregn-16-en-20-one

- 1169-20-6

- VS-09880

- SCHEMBL1114722

- [(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- 3b-acetoxy-5a-pregn-16-en-20-one

- (3aS,3bR,5aS,7S,9aS,9bS,11aS)-1-acetyl-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

- (3AS,3BR,5AS,7S,9AS,9BS,11AS)-1-ACETYL-9A,11A-DIMETHYL-3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE

- BBL030538

- STK801827

- (3beta,5alpha)-20-oxopregn-16-en-3-yl acetate

- (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one

-

- MDL: MFCD00136111

- インチ: 1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16?,17?,18-,20-,21-,22-,23+/m0/s1

- InChIKey: YFMSIVMSEGIVCP-UHFFFAOYSA-N

- ほほえんだ: CC(OC1CCC2(C3CCC4(C(=CCC4C3CCC2C1)C(=O)C)C)C)=O

計算された属性

- せいみつぶんしりょう: 358.25092

- どういたいしつりょう: 358.25079494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 650

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 7

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 5.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 色と性状: けっしょう

- PSA: 43.37

- LogP: 5.08610

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A939340-100mg |

(3β,5α)-3-(Acetyloxy)pregn-16-en-20-one |

1169-20-6 | 95% | 100mg |

¥594.00 | 2022-09-29 | |

| TRC | A188140-50mg |

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one |

1169-20-6 | 50mg |

$ 207.00 | 2023-04-19 | ||

| TRC | A188140-250mg |

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one |

1169-20-6 | 250mg |

$ 936.00 | 2023-04-19 | ||

| Aaron | AR000E27-5g |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)- |

1169-20-6 | 95% | 5g |

$1407.00 | 2023-12-16 | |

| eNovation Chemicals LLC | Y1040388-100mg |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)- |

1169-20-6 | 95% | 100mg |

$275 | 2025-02-26 | |

| A2B Chem LLC | AA17123-5g |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)- |

1169-20-6 | 95% | 5g |

$944.00 | 2024-04-20 | |

| Aaron | AR000E27-100mg |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)- |

1169-20-6 | 95% | 100mg |

$257.00 | 2023-12-16 | |

| eNovation Chemicals LLC | Y1040388-5g |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)- |

1169-20-6 | 95% | 5g |

$1475 | 2024-07-28 | |

| A2B Chem LLC | AA17123-100mg |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)- |

1169-20-6 | 95% | 100mg |

$177.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1040388-5g |

Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)- |

1169-20-6 | 95% | 5g |

$1475 | 2025-02-26 |

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

1169-20-6 ((3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one) 関連製品

- 434-05-9(Metenolone acetate)

- 1045-69-8(Testosterone acetate)

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 1425-10-1(Nandrolone acetate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬